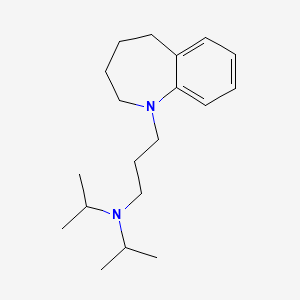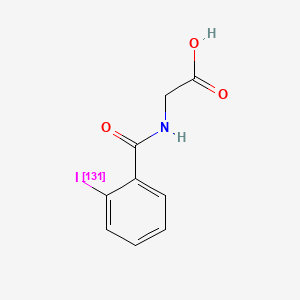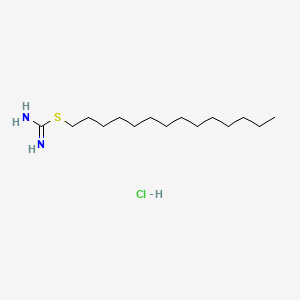
Pseudourea, 2-tetradecyl-2-thio-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl carbamimidothioate hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of carbamimidothioate, characterized by the presence of a tetradecyl group. This compound is often used in scientific research due to its potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl carbamimidothioate hydrochloride typically involves the reaction of tetradecylamine with thiocyanate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of tetradecyl carbamimidothioate hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecyl carbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of tetradecyl carbamimidothioate hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. These interactions are mediated through the thiocyanate group and the long hydrophobic tetradecyl chain.
Comparaison Avec Des Composés Similaires
- Dodecyl carbamimidothioate hydrochloride
- Hexadecyl carbamimidothioate hydrochloride
- Octadecyl carbamimidothioate hydrochloride
Comparison: Tetradecyl carbamimidothioate hydrochloride is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to dodecyl and hexadecyl derivatives, it has a balanced hydrophobicity and solubility, making it suitable for various applications. Its longer chain compared to dodecyl derivatives provides enhanced membrane-disrupting capabilities, while it is less hydrophobic than octadecyl derivatives, offering better solubility in aqueous systems.
Propriétés
Numéro CAS |
5392-21-2 |
|---|---|
Formule moléculaire |
C15H33ClN2S |
Poids moléculaire |
309.0 g/mol |
Nom IUPAC |
tetradecyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C15H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H3,16,17);1H |
Clé InChI |
JJEHCPKRIHQTRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

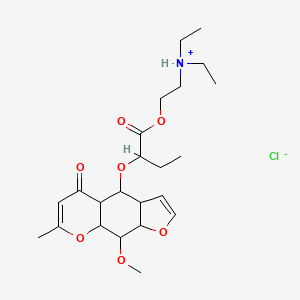

![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)

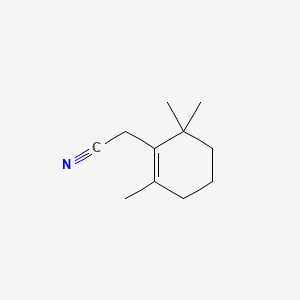
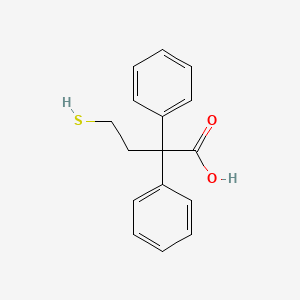
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


